IDO1 Inhibitory Activity: 3-(Pyridin-3-yl) vs. Optimized Patent Derivatives
3-(Pyridin-3-yl)pyrrolidine-2,5-dione is the core scaffold for a series of IDO1 inhibitors disclosed in WO2015173764A1. The most potent analog in this series, PF-06840003 (which incorporates the 3-(pyridin-3-yl)pyrrolidine-2,5-dione core with additional substituents), exhibits an IC50 of 150 nM against human IDO1 [1]. While the unadorned parent compound (3-(pyridin-3-yl)pyrrolidine-2,5-dione) has been evaluated in biochemical assays and demonstrates measurable IDO1 inhibition [2], the precise IC50 value for the parent compound has not been published in peer-reviewed literature. This evidence demonstrates the scaffold's validated utility in IDO1 inhibitor discovery, with the parent compound serving as the essential starting point for optimization to nanomolar potency.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IDO1 inhibition confirmed (quantitative IC50 not publicly disclosed) |
| Comparator Or Baseline | PF-06840003 (optimized derivative): IC50 = 150 nM |
| Quantified Difference | Scaffold enables optimization to 150 nM potency |
| Conditions | Human recombinant IDO1 in vitro biochemical assay; kynurenine production measured by HPLC |
Why This Matters
This scaffold is validated in a high-value patent portfolio (WO2015173764A1) for IDO1 inhibitor development, making it a procurement priority for oncology and immunotherapy research programs.
- [1] IUPHAR/BPS Guide to Pharmacology. PF-06840003 ligand page. Accessed 2025. View Source
- [2] TargetMine. CHEMBL2148080: Inhibition of human recombinant IDO1. Data extracted from ChEMBL. View Source
